2-(Trimethylsilyl)ethanesulfonamide
CAS No.: 125486-96-6
Cat. No.: VC21200944
Molecular Formula: C5H15NO2SSi
Molecular Weight: 181.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 125486-96-6 |
|---|---|
| Molecular Formula | C5H15NO2SSi |
| Molecular Weight | 181.33 g/mol |
| IUPAC Name | 2-trimethylsilylethanesulfonamide |
| Standard InChI | InChI=1S/C5H15NO2SSi/c1-10(2,3)5-4-9(6,7)8/h4-5H2,1-3H3,(H2,6,7,8) |
| Standard InChI Key | MZASHBBAFBWNFL-UHFFFAOYSA-N |
| SMILES | C[Si](C)(C)CCS(=O)(=O)N |
| Canonical SMILES | C[Si](C)(C)CCS(=O)(=O)N |
Introduction
Chemical Structure and Properties
2-(Trimethylsilyl)ethanesulfonamide (CAS 125486-96-6) is characterized by its distinct chemical structure containing a trimethylsilyl group attached to an ethanesulfonamide moiety. The structural and physicochemical properties of this compound are summarized in Table 1.
Table 1: Physicochemical Properties of 2-(Trimethylsilyl)ethanesulfonamide
| Property | Value |
|---|---|
| Molecular Formula | C₅H₁₅NO₂SSi |
| Molecular Weight | 181.33 g/mol |
| IUPAC Name | 2-trimethylsilylethanesulfonamide |
| Canonical SMILES | CSi(C)CCS(=O)(=O)N |
| InChI | InChI=1S/C5H15NO2SSi/c1-10(2,3)5-4-9(6,7)8/h4-5H2,1-3H3,(H2,6,7,8) |
| InChI Key | MZASHBBAFBWNFL-UHFFFAOYSA-N |
| Physical State | Solid |
| Melting Point | 81-87 °C |
| Boiling Point | 253 °C at 760 mmHg |
| Density | 1.057 g/cm³ |
| LogP | 2.39420 |
The compound is soluble in various organic solvents including benzene, chloroform, dichloromethane, ether, methanol, and toluene, which facilitates its use in a range of organic reactions .
Synthesis and Preparation
2-(Trimethylsilyl)ethanesulfonamide is commonly prepared from 2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl) through reaction with ammonia or ammonium hydroxide. The general synthetic route is represented in Scheme 1, where SES-Cl reacts with ammonia to yield SES-NH₂ with the elimination of hydrogen chloride.
There are two primary methods documented in the literature:
These methods typically produce the desired compound in good to excellent yields. The preparation is straightforward and can be conducted under mild conditions, making it accessible for laboratory-scale synthesis.
Applications in Organic Synthesis
Protecting Group Chemistry
The most significant application of 2-(Trimethylsilyl)ethanesulfonamide is its use as a protecting group for amines. The SES group provides several advantages over traditional protecting groups:
-
It combines compatibility with many synthetic transformations .
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It can be removed under relatively benign conditions, typically using fluoride ions .
-
Upon deprotection, it produces trimethylsilyl fluoride, ethylene, and sulfur dioxide, leaving the free amine .
The deprotection mechanisms typically involve one of the following reagents:
-
Cesium fluoride in DMF
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Tetrabutylammonium fluoride (TBAF) in acetonitrile
-
Hydrofluoric acid (HF)
-
Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF)
This versatility in deprotection methods allows chemists to selectively remove the SES group in the presence of other functional groups.
Enantioselective Synthesis
2-(Trimethylsilyl)ethanesulfonamide has demonstrated utility in enantioselective synthesis, particularly in epoxidation reactions. In a hafnium-catalyzed enantioselective epoxidation of N-alkenyl sulfonamides, substrates protected with the SES group showed excellent enantioselectivity (87% ee), comparable to those protected with p-tolylsulfonyl groups .
Table 2: Comparison of Protecting Groups in Hafnium-Catalyzed Enantioselective Epoxidation
| Entry | Protecting Group | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| 1 | Boc- | 9 | 68 |
| 2 | Ts- | 23 | 90 |
| 8 | Mbs- | 49 | 93 |
| 22 | SES- | 88 | 87 |
This finding highlights the importance of 2-(Trimethylsilyl)ethanesulfonamide in the preparation of enantiomerically enriched epoxides, as it allows for high yields and selectivity while providing an easily removable protecting group .
Azide Chemistry
SES-azide (2-(Trimethylsilyl)ethanesulfonyl azide), a derivative of the parent sulfonamide, has been utilized in various transformations:
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Alkyne-azide 1,3-dipolar cycloaddition reactions (click chemistry) .
-
Formation of N-acyl-SES-sulfonimides from carboxylic acids .
These applications demonstrate the versatility of SES-based reagents in constructing complex nitrogen-containing molecules.
| Parameter | Information |
|---|---|
| GHS Pictogram | GHS07 (Warning) |
| Signal Word | Warning |
| Hazard Statements | H302-H315-H319-H335 (Harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation) |
| Precautionary Statements | P261-P305+P351+P338 (Avoid breathing dust/fume/gas/mist/vapors/spray, IF IN EYES: Rinse cautiously with water for several minutes) |
| Target Organs | Respiratory system |
| Storage Class | 11 - Combustible Solids |
| Recommended PPE | Dust mask type N95 (US), Eyeshields, Gloves |
| Storage Conditions | Sealed in dry container at 2-8°C |
Proper personal protective equipment should be worn when handling this compound, and appropriate ventilation should be ensured in the laboratory setting .
| Manufacturer | Product Description | Package Size | Price (USD) | Purity |
|---|---|---|---|---|
| Sigma-Aldrich | 2-(Trimethylsilyl)ethanesulfonamide | 1g | $142.80 | 90% |
| American Custom Chemicals Corporation | 2-(TRIMETHYLSILYL)ETHANESULFONAMIDE | 500mg | $214.20 | 95% |
| American Custom Chemicals Corporation | 2-(TRIMETHYLSILYL)ETHANESULFONAMIDE | 1g | $756.15 | 95% |
The significant price variation between suppliers highlights the importance of comparing sources when purchasing this reagent for research purposes .
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